2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide
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Overview
Description
2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide is an organic compound with a complex structure that includes both hydrazide and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide typically involves the reaction of 4-(Hydroxymethyl)-2-methoxyphenol with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in maintaining consistent quality and yield while reducing production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-methoxyphenol: A precursor in the synthesis of 2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide.
2-(Hydroxymethyl)-5-(isopentyloxy)-4-pyridinol:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide, with the CAS number 1400540-38-6, is a compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound features a hydrazide functional group linked to a methoxyphenoxy moiety. This unique structure is believed to contribute to its diverse biological activities.
Target Interactions
The compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in key biochemical pathways. The presence of the hydroxymethyl and methoxy groups may enhance its binding affinity and specificity.
Biochemical Pathways
Research indicates that compounds with similar structures often exhibit activities such as:
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial : Inhibiting the growth of bacteria and fungi.
- Anti-inflammatory : Modulating inflammatory pathways to reduce tissue damage.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. It can effectively reduce oxidative stress markers in cellular models, potentially offering protective effects against oxidative damage.
Antimicrobial Effects
Preliminary investigations suggest that this compound possesses antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been documented in several studies. By inhibiting pro-inflammatory cytokines, it may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound in vitro.
- Findings : The study demonstrated a notable decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant activity.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against common bacterial strains.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Case Study on Anti-inflammatory Effects :
- Objective : To investigate the anti-inflammatory effects in a murine model.
- Findings : Treatment with the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role in managing inflammation-related diseases.
Data Table: Summary of Biological Activities
Biological Activity | Assessed Property | Result |
---|---|---|
Antioxidant | ROS Reduction | Significant reduction observed |
Antimicrobial | MIC against S. aureus | Effective at low concentrations |
Anti-inflammatory | Cytokine Inhibition | Decreased TNF-alpha and IL-6 |
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-15-9-4-7(5-13)2-3-8(9)16-6-10(14)12-11/h2-4,13H,5-6,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDTWJHKNHQFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.